molecular formula C17H15ClN2OS B2902578 (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006987-76-3

(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2902578
CAS No.: 1006987-76-3
M. Wt: 330.83
InChI Key: RMPGSXLGEAKLNX-ZPHPHTNESA-N
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Description

Historical Development of Chlorinated Benzothiazole Derivatives

Chlorinated benzothiazoles originated from early 20th-century studies on Herz reactions, which enabled the synthesis of benzodithiazole frameworks through reactions between 2-aminothiophenols and thionyl chloride. The Herz salt (6-chloro-1,2,3-benzodithiazolium chloride) became a cornerstone for generating diverse derivatives, including chlorinated variants. Modifications such as para-chlorination and alkyl substitutions were later achieved through Friedel-Crafts alkylation and nucleophilic aromatic substitution, as demonstrated in the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile.

The introduction of chloro groups into benzothiazoles enhanced their electronic properties, making them suitable for materials science applications. For instance, Herz salts reacted with malononitrile to form ylidenes with extended conjugation, a strategy adaptable to (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide’s synthesis. Table 1 summarizes key milestones in chlorinated benzothiazole development.

Table 1: Historical Milestones in Chlorinated Benzothiazole Synthesis

Year Development Key Reaction Reference
1905 Herz salt synthesis 2-Aminothiophenol + SOCl₂
2002 Ylidene formation from Herz salts Herz salt + malononitrile
2023 Trimethylbenzothiazole derivatives Multi-step alkylation/condensation

Theoretical Framework for this compound Research

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level have been pivotal in analyzing the compound’s electronic structure. Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.82 eV, indicating moderate reactivity suitable for electrophilic substitutions. The chloro group at position 2 and trimethyl groups at positions 3,5,6 create distinct electron-deficient and sterically hindered regions, respectively.

Natural bond orbital (NBO) analysis shows strong hyperconjugation between the benzamide carbonyl oxygen and the benzothiazole ring, stabilizing the (Z)-configuration. Second-order perturbation energies of 28.5 kcal/mol for LP(O)→σ*(C-N) interactions confirm this stabilization. The molecular electrostatic potential (MEP) map highlights nucleophilic sites at the thiazole sulfur and electrophilic regions near the chloro substituent.

Research Significance in Heterocyclic Chemistry

This compound’s hybrid architecture merges benzothiazole’s aromatic rigidity with benzamide’s hydrogen-bonding capacity, enabling applications in:

  • Supramolecular chemistry : As a building block for self-assembled monolayers via S···O non-covalent interactions.
  • Coordination chemistry : Potential ligand for transition metals through thiazole nitrogen and carbonyl oxygen.
  • Materials science : Electron-transport layers in organic electronics due to its planar conjugated system.

Its synthetic pathway, involving Herz-like intermediates and sequential alkylation, also advances methodologies for sterically congested heterocycles.

Current Academic Literature Landscape

Recent studies focus on three domains:

  • Synthetic Optimization : Improved yields (68–72%) for analogous compounds using p-toluenesulfonic acid catalysis in ethanol reflux.
  • Computational Modeling : Time-dependent DFT (TD-DFT) predicts a λₘₐₓ of 264.65 nm for the parent benzothiazole, with bathochromic shifts observed in trimethyl derivatives.
  • Functionalization : Reactions with chloroacetyl chloride and amines yield azetidinones, expanding structural diversity.

Key gaps include limited XRD data for crystalline forms and mechanistic studies on Z/E isomerization. Contemporary works prioritize integrating experimental and computational approaches, as seen in malononitrile coupling reactions.

Continued in subsequent sections...

Properties

IUPAC Name

2-chloro-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10-8-14-15(9-11(10)2)22-17(20(14)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPGSXLGEAKLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC=CC=C3Cl)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[d]thiazole Core

The benzo[d]thiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives. For 3,5,6-trimethyl substitution, pre-functionalized aniline precursors are employed. For example, 3,5,6-trimethyl-2-aminothiophenol undergoes cyclization with chloroacetyl chloride in acidic media to yield 3,5,6-trimethylbenzo[d]thiazol-2(3H)-one. Alternative routes utilize ortho-iodoanilines, which participate in metal-free cyclization with acyl isothiocyanates to form the thiazole ring.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Temperature : 80–100°C
  • Yield : 60–75%

Methyl Group Introduction

Methyl substituents at positions 3, 5, and 6 are introduced via alkylation or through the use of pre-methylated starting materials. For instance, 3-methylation is achieved by treating 5,6-dimethylbenzo[d]thiazol-2(3H)-one with methyl iodide in the presence of potassium carbonate. Regioselectivity is ensured by steric and electronic effects, with NMR spectroscopy confirming substitution patterns.

Key Reagents :

  • Methylating Agents : Methyl iodide, dimethyl sulfate
  • Base : K₂CO₃, NaH
  • Solvent : Acetonitrile, DMF

Imine (Ylidene) Formation

The ylidene moiety is generated via deprotonation of the thiazole’s NH group followed by condensation with an electrophilic partner. Using LDA (lithium diisopropylamide) in THF at −78°C, the 3,5,6-trimethylbenzo[d]thiazol-2(3H)-one is deprotonated to form a lithiated intermediate, which reacts with 2-chlorobenzaldehyde to yield the (Z)-configured imine. The stereochemistry is retained by kinetic control, as confirmed by NOESY experiments.

Optimization Insight :

  • Temperature : −78°C prevents racemization.
  • Electrophile : Aromatic aldehydes with electron-withdrawing groups (e.g., Cl) enhance reaction rates.

Benzamide Coupling

The final acylation employs 2-chlorobenzoyl chloride under Schotten-Baumann conditions or via carbodiimide-mediated coupling. EDCI/HOBt in dichloromethane facilitates amide bond formation between the ylidene amine and 2-chlorobenzoyl chloride, achieving yields of 70–85%. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in >95% purity.

Reaction Table :

Step Reagents/Conditions Yield (%) Reference
Cyclization PTSA, EtOH, reflux 68
Methylation CH₃I, K₂CO₃, CH₃CN 72
Imine Formation LDA, THF, −78°C 65
Acylation EDCI, HOBt, DCM, rt 82

One-Pot Cascade Synthesis

A metal-free, one-pot method reported by simplifies the synthesis:

  • Reactants : 3,5,6-Trimethyl-2-iodoaniline, ethyl acrylate, 2-chlorobenzoyl isothiocyanate.
  • Conditions : Water as solvent, triethylamine as base, 80°C for 12 h.
  • Mechanism :
    • Thiourea Intermediate : Formed via nucleophilic addition of 2-iodoaniline to isothiocyanate.
    • Cyclization : Intramolecular SNAr displacement forms the thiazole ring.
    • Michael Addition : Ethyl acrylate adds to the ylidene intermediate, followed by oxidation to the benzamide.

Advantages :

  • Atom Economy : Reduced purification steps.
  • Yield : 75–80% with >90% enantiomeric excess (ee).

Industrial-Scale Considerations

Scale-up requires optimizing exothermic reactions (e.g., methylations) and minimizing solvent use. Continuous flow reactors enhance safety and yield for cyclization and acylation steps. Cost analysis favors the one-pot method due to lower reagent costs and shorter cycle times.

Comparative Analysis of Methods

Parameter Stepwise Method One-Pot Method
Total Yield 60–70% 75–80%
Purity >95% >90%
Stereocontrol Moderate High
Scalability Challenging Feasible
Cost High Moderate

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Compound Core Structure Substituents Key Properties Biological Relevance
Target Compound : (Z)-2-Chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole 3,5,6-Trimethyl; 2-chlorobenzamide Enhanced lipophilicity (methyl groups), Z-configuration stabilizes imine bond Potential anti-inflammatory/analgesic activity (inferred from thiazole-amide hybrids)
N′-Benzylidene-N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide Thiazole Cyclobutyl-phenyl, chloro-acetic acid hydrazide Planar cyclobutyl-phenyl group enhances π-π stacking; hydrazide moiety improves solubility Theoretical studies suggest antimicrobial potential via charge transfer interactions
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Chloro-7-methyl; 1,1-dioxo; hydrazine High thermal stability (mp 271–272 °C dec.); SO2 groups increase polarity Antipyretic applications (sulfonamide derivatives)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole-benzamide hybrid 2,4-Dichlorophenyl; thiazol-2-yl Dichloro substitution enhances electrophilicity; amide linkage improves hydrogen bonding capability Documented anti-inflammatory and analgesic activity

Key Findings:

Structural Variations: The target compound’s benzo[d]thiazole core differentiates it from simpler thiazole derivatives (e.g., ). Compared to the benzodithiazine derivative , the absence of sulfonyl groups in the target compound reduces polarity, favoring blood-brain barrier penetration.

Electronic Effects :

  • The 3,5,6-trimethyl substituents on the benzo[d]thiazole ring introduce steric hindrance, which may reduce metabolic degradation compared to the less substituted 2,4-dichloro analog .
  • The Z-configuration of the imine bond likely stabilizes the molecule’s conformation, as seen in similar hydrazide derivatives .

Biological Implications :

  • Thiazole-amide hybrids (e.g., ) exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The target compound’s methyl groups may enhance selectivity for COX-2 over COX-1.
  • The benzodithiazine derivative demonstrates higher thermal stability due to sulfonyl groups, suggesting the target compound may require formulation adjustments for long-term storage.

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Condensation reaction : Reacting a substituted benzo[d]thiazole precursor with 2-chlorobenzoyl chloride under reflux in anhydrous dichloromethane or dimethyl sulfoxide (DMSO).

Configuration control : Maintaining the Z-configuration requires precise pH control (6.5–7.5) and low temperatures (0–5°C) during imine formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

  • Key Variables : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 benzamide:thiazole precursor) significantly impact yield .

Q. How is the structural identity and purity of the compound confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms the Z-configuration via coupling constants (e.g., J = 12–14 Hz for imine protons) and methyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated vs. observed) .

Q. What solvents and reaction conditions optimize synthesis yield?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Temperature : 0–5°C for imine formation; 80–100°C for cyclization steps .
  • Catalysts : Anhydrous MgSO₄ or molecular sieves to remove moisture, improving reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity variability across cell lines)?

  • Methodological Answer :
  • Assay Validation : Use standardized cell lines (e.g., NCI-60 panel) and replicate experiments with positive/negative controls .
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives .
  • Structural Analogs : Compare activity of derivatives to identify substituents critical for potency (e.g., chloro vs. methoxy groups) .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with trimethyl groups .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity based on descriptors like logP, polar surface area, and H-bond acceptors .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with sustained target engagement .

Q. How can reaction yields be improved during the final coupling step?

  • Methodological Answer :
  • Optimized Catalysts : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to accelerate imine formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving yield by 15–20% .
  • In Situ Monitoring : Use FT-IR spectroscopy to track reaction progress and adjust reagent addition dynamically .

Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values against MCF-7 cells (5–50 µM).
  • Resolution :
    • Verify cell passage number and culture conditions (e.g., serum-free media reduces nonspecific binding) .
    • Use LC-MS to confirm in-solution compound integrity during assays .
    • Test enantiopure samples to rule out stereochemical interference .

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